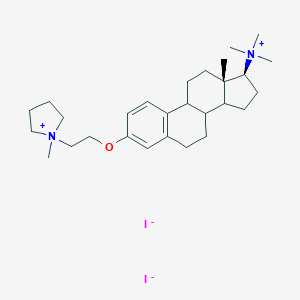
Pyrrolidinium, 1-methyl-1-(2-(((17-beta)-17-(trimethylammonia)estra-1,3,5-trien-3-yl)oxy)ethyl)-, diiodide, (17-beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide is a complex organic compound with a unique structure It is characterized by a cyclopenta[a]phenanthrene core, which is a fused ring system, and a pyrrolidinium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide involves multiple steps. One common method includes the reaction of a cyclopenta[a]phenanthrene derivative with a pyrrolidinium salt under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out at a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .
化学反応の分析
Types of Reactions
Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be carried out at elevated temperatures with an excess of the oxidizing agent, while reduction reactions may require low temperatures and an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide: This compound is unique due to its specific structure and functional groups.
Other Cyclopenta[a]phenanthrene Derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Pyrrolidinium Salts: These compounds contain a pyrrolidinium group but differ in their overall structure and properties.
Uniqueness
The uniqueness of Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide lies in its combination of a cyclopenta[a]phenanthrene core and a pyrrolidinium group, which imparts specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
142575-15-3 |
|---|---|
分子式 |
C28H46I2N2O |
分子量 |
680.5 g/mol |
IUPAC名 |
trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide |
InChI |
InChI=1S/C28H46N2O.2HI/c1-28-15-14-24-23-11-9-22(31-19-18-30(5)16-6-7-17-30)20-21(23)8-10-25(24)26(28)12-13-27(28)29(2,3)4;;/h9,11,20,24-27H,6-8,10,12-19H2,1-5H3;2*1H/q+2;;/p-2/t24?,25?,26?,27-,28-;;/m0../s1 |
InChIキー |
MIPZZCBTBXCBDR-KMZHGQMHSA-L |
SMILES |
CC12CCC3C(C1CCC2[N+](C)(C)C)CCC4=C3C=CC(=C4)OCC[N+]5(CCCC5)C.[I-].[I-] |
異性体SMILES |
C[C@]12CCC3C(C1CC[C@@H]2[N+](C)(C)C)CCC4=C3C=CC(=C4)OCC[N+]5(CCCC5)C.[I-].[I-] |
正規SMILES |
CC12CCC3C(C1CCC2[N+](C)(C)C)CCC4=C3C=CC(=C4)OCC[N+]5(CCCC5)C.[I-].[I-] |
同義語 |
trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methyl-2,3,4,5-tetrahydropyrrol -1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanth ren-17-yl]azanium diiodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















